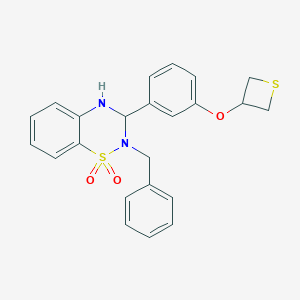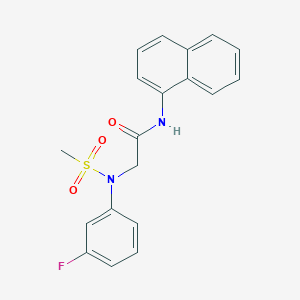![molecular formula C32H29N3O3S B296960 2-[[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino]-N-(1-phenylethyl)benzamide](/img/structure/B296960.png)
2-[[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino]-N-(1-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino]-N-(1-phenylethyl)benzamide is a complex organic compound that belongs to the class of thiazolidine derivatives. Thiazolidine motifs are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which are known for their diverse biological activities
Preparation Methods
The synthesis of 2-[[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino]-N-(1-phenylethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring is formed by the cyclization of a suitable precursor, such as an amino acid derivative, with a thiol compound under acidic conditions.
Benzoylation: The thiazolidine intermediate is then reacted with benzoyl chloride to introduce the benzoyl group.
Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness. Techniques such as green chemistry and nano-catalysis are often employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
2-[[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino]-N-(1-phenylethyl)benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or thiazolidine moieties, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino]-N-(1-phenylethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: It is used in studies to understand the mechanisms of action of thiazolidine derivatives and their interactions with biological targets.
Pharmacology: Research on this compound helps in the development of new drugs with improved efficacy and reduced side effects.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as a building block in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino]-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring is known to interact with enzymes and receptors, modulating their activity . The benzoyl and phenylethyl groups enhance the compound’s binding affinity and selectivity towards these targets . The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds to 2-[[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino]-N-(1-phenylethyl)benzamide include other thiazolidine derivatives such as:
- N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide
- N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide
These compounds share similar structural features but differ in their substituents and functional groups, which influence their biological activities and applications . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct pharmacological properties .
Properties
Molecular Formula |
C32H29N3O3S |
|---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
2-[[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino]-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C32H29N3O3S/c1-22(24-12-6-3-7-13-24)33-31(38)27-14-8-9-15-28(27)34-30(37)25-16-18-26(19-17-25)32-35(29(36)21-39-32)20-23-10-4-2-5-11-23/h2-19,22,32H,20-21H2,1H3,(H,33,38)(H,34,37) |
InChI Key |
RZGTUTOKHWDILW-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C4N(C(=O)CS4)CC5=CC=CC=C5 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C4N(C(=O)CS4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-naphthyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B296878.png)
![Ethyl 2-({[3-fluoro(methylsulfonyl)anilino]acetyl}amino)benzoate](/img/structure/B296879.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-ethoxypropyl)benzamide](/img/structure/B296880.png)
![N-butyl-2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B296881.png)
![N-butyl-2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B296882.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B296883.png)
![ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B296888.png)
![2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B296889.png)
![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(2,5-dichlorophenyl)methanesulfonamide](/img/structure/B296890.png)
![N-(2,5-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B296891.png)
![N-benzyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}-N-methylacetamide](/img/structure/B296894.png)
![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(2,4-dimethoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B296895.png)


